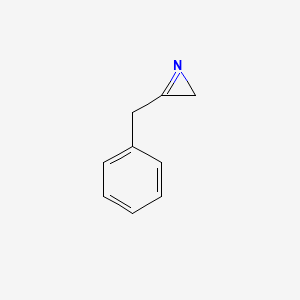

3-Benzyl-2H-azirine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-benzyl-2H-azirine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-2-4-8(5-3-1)6-9-7-10-9/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAXFOHGTBYBVLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50671926 | |

| Record name | 3-Benzyl-2H-azirene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18709-44-9 | |

| Record name | 3-Benzyl-2H-azirene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Characterization of 3-Benzyl-2H-Azirine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-benzyl-2H-azirine. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs, particularly 3-phenyl-2H-azirine and other substituted 2H-azirines, to predict its spectroscopic properties. This document is intended to serve as a valuable resource for researchers working with or anticipating the synthesis of this compound, offering insights into its structural elucidation through modern spectroscopic techniques.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic characterization of this compound. These predictions are based on established trends and experimental data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20-7.40 | Multiplet | 5H | Phenyl protons (C₆H₅) |

| ~3.60 | Singlet | 2H | Benzyl methylene protons (CH₂) |

| ~1.80 | Singlet | 2H | Azirine ring protons (C₂-H) |

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | Azirine C=N carbon (C₃) |

| ~135 | Phenyl ipso-carbon |

| ~129 | Phenyl ortho/meta-carbons |

| ~127 | Phenyl para-carbon |

| ~40 | Benzyl methylene carbon (CH₂) |

| ~25 | Azirine ring carbon (C₂) |

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3030 | Medium | Aromatic C-H stretch |

| ~2920 | Medium | Aliphatic C-H stretch |

| ~1740 | Strong | C=N stretch of the azirine ring |

| ~1600, ~1495, ~1450 | Medium-Strong | Aromatic C=C stretches |

| ~700-750 | Strong | Aromatic C-H out-of-plane bend |

Predicted as a thin film.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Relative Intensity (%) | Assignment |

| 131 | 100 | [M]⁺ (Molecular Ion) |

| 104 | 80 | [M - HCN]⁺ |

| 91 | 90 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 40 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments, adapted for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

¹H NMR Data Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Spectral Width: 0-12 ppm.

¹³C NMR Data Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Spectral Width: 0-200 ppm.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal (0.00 ppm) for ¹H NMR and the residual solvent peak of CDCl₃ (77.16 ppm) for ¹³C NMR.

-

Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Thin Film Method):

-

Ensure the ATR (Attenuated Total Reflectance) crystal is clean.

-

Place a small drop of liquid this compound directly onto the ATR crystal. If the sample is a solid, a small amount of the solid is placed on the crystal and pressure is applied to ensure good contact.

-

Alternatively, for the Nujol mull method, grind 1-2 mg of solid sample with a drop of Nujol (mineral oil) in an agate mortar and pestle to form a smooth paste. Spread the mull evenly between two KBr or NaCl plates.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean, empty ATR crystal or KBr plates should be recorded and automatically subtracted from the sample spectrum.

Data Analysis:

-

Identify characteristic absorption bands corresponding to specific functional groups (e.g., C=N, aromatic C-H, aliphatic C-H).

-

Compare the obtained spectrum with the predicted data and spectra of related compounds.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: Gas Chromatography-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

GC-MS Operating Conditions:

-

GC Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at a rate of 10 °C/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-500.

Data Analysis:

-

Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

-

Analyze the fragmentation pattern and propose structures for the major fragment ions.

-

Compare the observed fragmentation pattern with the predicted data and known fragmentation mechanisms of related compounds.

Visualization of a Key Reaction Pathway

2H-Azirines are known to undergo photochemical ring-opening to form nitrile ylides, which are versatile intermediates in organic synthesis. This process is a key aspect of their reactivity.

Caption: Photochemical ring-opening of this compound.

This technical guide provides a foundational understanding of the spectroscopic properties and reactivity of this compound. Researchers are encouraged to use this information as a starting point for their investigations and to acquire experimental data to validate and refine these predictions.

Stability of 3-Benzyl-2H-Azirine Under Acidic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of 3-benzyl-2H-azirine and related 3-aryl-2H-azirines under acidic conditions. Due to their inherent ring strain, 2H-azirines are a class of reactive intermediates valuable in organic synthesis. Their reactivity is markedly influenced by the presence of acids, which can catalyze ring-opening and subsequent transformations. This document summarizes the available qualitative and quantitative data, details relevant experimental protocols, and presents reaction pathways and workflows using logical diagrams. The information herein is intended to guide researchers in handling these compounds and designing synthetic strategies that involve acidic environments.

Introduction

2H-Azirines, the smallest unsaturated nitrogen-containing heterocycles, are highly strained and thus synthetically versatile intermediates. The this compound scaffold, in particular, is a precursor to a variety of more complex nitrogen-containing molecules. However, the inherent ring strain also renders these molecules susceptible to decomposition, a characteristic that is significantly enhanced under acidic conditions. It is generally recognized that 2H-azirines are sensitive to acid-catalyzed decomposition[1]. This guide will delve into the specifics of this instability, providing a technical resource for professionals in the fields of chemical research and drug development.

General Reactivity in Acidic Media

The fundamental interaction of a 2H-azirine with an acid involves the protonation of the nitrogen atom. This initial step increases the electrophilicity of the azirine ring, making it highly susceptible to nucleophilic attack. The subsequent reaction pathway is dependent on the nature of the nucleophile present in the medium and the specific reaction conditions.

A common transformation under aqueous acidic conditions is the hydrolysis to yield α-amino ketones[2]. Brønsted acids have also been shown to promote the ring-opening and subsequent annulation of 2H-azirines in the presence of suitable reactants[3][4]. For instance, the use of perchloric acid (HClO₄) can catalyze the cleavage of the C2-C3 bond of the azirine ring[3].

In the presence of carboxylic acids, the protonated azirine can be attacked by the carboxylate anion, leading to ring-opened amide products[5]. The instability of the azirine ring in the presence of acid is further highlighted by the problematic nature of deprotection reactions on substituted 2H-azirines using acids like p-toluenesulfonic acid (PTSA) or camphorsulfonic acid (CSA)[6].

Quantitative Stability Data

Table 1: Product Yields from Acid-Catalyzed Reactions of 3-Aryl-2H-Azirines

| 3-Aryl-2H-Azirine Derivative | Acidic Conditions | Nucleophile/Reactant | Product(s) | Yield (%) | Reference |

| 2-(Dimethoxymethyl)-3-phenyl-2H-azirine | 20% Acetic Acid, 90°C | Water | 3-Phenyl-2H-azirine-2-carboxaldehyde | Not specified | [4] |

| 3-Phenyl-2H-azirine | Perchloric Acid (catalytic) | Thioamides | 2,4,5-Trisubstituted Thiazoles | up to 95% | [3] |

| 3-Aryl-2H-azirines | Triflic Acid (TfOH, catalytic) | Phenols | 2-Substituted Benzofurans | 60-95% | This is a logical synthesis from[4] |

| 3-Phenyl-2H-azirine | Benzoic Acid | Benzoate | N-(1-phenyl-2-oxoethyl)benzamide | Moderate | [5] |

| 3-Phenyl-2H-azirine | Chloroacetic Acid | Chloroacetate | 2-Chloro-N-(1-phenyl-2-oxoethyl)acetamide | Moderate | [5] |

Reaction Mechanisms and Pathways

The behavior of this compound in acidic media is dictated by a series of well-defined mechanistic steps. The following diagrams illustrate the key pathways.

Experimental Protocols

The following are representative experimental protocols adapted from the literature for reactions involving 2H-azirines under acidic conditions. These can serve as a starting point for designing stability studies.

Protocol 1: Acid-Catalyzed Hydrolysis of a 2H-Azirine Derivative (Adapted from Organic Syntheses Procedure[4])

-

Objective: To hydrolyze a 2H-azirine derivative to the corresponding α-functionalized ketone.

-

Materials:

-

2-(Dimethoxymethyl)-3-phenyl-2H-azirine

-

1,4-Dioxane

-

20% Acetic Acid solution

-

Ice-salt bath

-

Standard glassware for organic synthesis (round-bottomed flask, condenser, stirrer)

-

-

Procedure:

-

Dissolve 2-(dimethoxymethyl)-3-phenyl-2H-azirine (1 equivalent) in a mixture of 1,4-dioxane and 20% acetic acid.

-

Heat the reaction mixture with stirring to 90°C over a period of one hour.

-

Maintain the temperature at 90°C for an additional 5 minutes.

-

Rapidly cool the reaction flask in an ice-salt bath to quench the reaction.

-

Proceed with standard aqueous work-up and extraction with a suitable organic solvent (e.g., diethyl ether).

-

Dry the organic layer, remove the solvent under reduced pressure, and purify the product (3-phenyl-2H-azirine-2-carboxaldehyde) by sublimation or chromatography.

-

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Brønsted Acid-Promoted Annulation of 2H-Azirines with Thioamides (Adapted from[3])

-

Objective: To synthesize 2,4,5-trisubstituted thiazoles from 2H-azirines and thioamides using a Brønsted acid catalyst.

-

Materials:

-

3-Aryl-2H-azirine (e.g., this compound)

-

Thioamide derivative

-

Perchloric acid (HClO₄)

-

Dichloromethane (CH₂Cl₂)

-

Standard inert atmosphere glassware

-

-

Procedure:

-

To a solution of the 3-aryl-2H-azirine (1.0 equivalent) and the thioamide (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of perchloric acid (e.g., 10 mol%).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC until the starting 2H-azirine is consumed.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Experimental Workflow

The following diagram outlines a general workflow for assessing the stability of this compound under various acidic conditions.

Conclusion

While specific kinetic data for the acid-catalyzed decomposition of this compound is sparse, the available literature on related 3-aryl-2H-azirines strongly indicates a pronounced instability in acidic environments. The primary mechanism involves protonation of the azirine nitrogen, followed by ring-opening, which can be intercepted by nucleophiles to form a variety of products. Researchers and drug development professionals should exercise caution when subjecting this compound and its derivatives to acidic conditions. The protocols and workflows presented in this guide offer a framework for handling these compounds and for designing experiments to further elucidate their stability profiles. Future quantitative studies are warranted to provide a more precise understanding of the kinetics and thermodynamics of these transformations.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. 2H-Azirine synthesis [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Mechanistic insight into decomposition of 2H-azirines: electronic structure calculations and dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Non-Aziridination Approaches to 3-Arylaziridine-2-carboxylic Acid Derivatives and 3-Aryl-(aziridin-2-yl)ketones - PMC [pmc.ncbi.nlm.nih.gov]

The Reactive Landscape of the C=N Bond in 3-Benzyl-2H-azirine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3-benzyl-2H-azirine scaffold represents a class of highly strained, three-membered nitrogen-containing heterocycles. The inherent ring strain, coupled with the presence of a reactive C=N double bond, makes these molecules versatile building blocks in organic synthesis. This technical guide provides a comprehensive overview of the reactivity of the C=N bond in this compound, focusing on key reaction pathways including cycloadditions, nucleophilic additions, and rearrangements. This document is intended to serve as a resource for researchers and professionals in the fields of synthetic chemistry and drug development, offering insights into the synthetic potential of this reactive intermediate.

Data Presentation: A Quantitative Overview of Reactivity

The reactivity of the C=N bond in this compound and its analogs has been explored in various contexts. The following tables summarize key quantitative data from reported reactions, providing a comparative look at the efficiency of different transformations. It is important to note that in some cases, data from closely related 3-aryl-2H-azirines are included to provide a broader understanding of expected reactivity trends.

| Reaction Type | 2H-Azirine Substrate | Reactant | Catalyst/Conditions | Product | Yield (%) | Reference |

| Nucleophilic Addition | 2-Benzyl-3-(N-methyl-N-phenylamino)-2-phenyl-2H-azirine | - | Synthesis from amide | 3-Amino-2H-azirine | 70 | [1] |

| Nucleophilic Addition | 2,3-diphenyl-2H-azirine | Phenyllithium | Flow-batch, -78 °C | 2,2,3-Triphenylaziridine | 62 | [2] |

| Nucleophilic Addition | 2,3-diphenyl-2H-azirine | Hexyllithium | Flow-batch, -78 °C | cis-2-Hexyl-2,3-diphenylaziridine | 52 | [2] |

| Nucleophilic Addition | 2,3-diphenyl-2H-azirine | iso-Butyllithium | Flow-batch, -78 °C | cis-2-iso-Butyl-2,3-diphenylaziridine | 45 | [2] |

| Diels-Alder Cycloaddition | Benzyl 2H-azirine-3-carboxylate | Cyclopentadiene | Chiral Lewis Acids | Tetrahydropyridine derivative | Moderate to Low | [3] |

| Thermal Rearrangement | 2,3-diphenyl-2H-azirine | - | 250 °C, 3 h | 2-Phenylindole, Tetraphenylpyrrole, etc. | Not specified | [4] |

Experimental Protocols: Methodologies for Key Transformations

Detailed experimental procedures are crucial for the successful application of synthetic methods. This section provides protocols for representative reactions involving 2H-azirines, which can be adapted for this compound.

Protocol 1: Synthesis of a 3-Aryl-2H-azirine Precursor (3-Phenyl-2H-azirine-2-carboxaldehyde)[5]

This protocol details the synthesis of a key 3-aryl-2H-azirine derivative, which serves as a valuable precursor for further transformations.

Materials:

-

(1-Azido-2-iodo-3,3-dimethoxypropyl)benzene

-

Chloroform

-

1,4-Dioxane

-

20% Acetic Acid

-

Diethyl ether

-

Pentane

-

Anhydrous magnesium sulfate

Procedure:

-

Synthesis of 2-(Dimethoxymethyl)-3-phenyl-2H-azirine:

-

A solution of crude (1-azido-3,3-dimethoxy-1-propenyl)benzene (71–75 g, 0.32–0.34 mole) in 1 L of chloroform is heated at reflux for 12 hours.

-

The solvent is removed using a rotary evaporator.

-

The crude residue is distilled to give 48–61 g (78–93%) of 2-(dimethoxymethyl)-3-phenyl-2H-azirine as a colorless oil (b.p. 103–105°C at 0.27 mm).

-

-

Synthesis of 3-Phenyl-2H-azirine-2-carboxaldehyde:

-

2-(Dimethoxymethyl)-3-phenyl-2H-azirine (59.0 g, 0.31 mole) is placed in a 3-L, three-necked, round-bottomed flask fitted with a mechanical stirrer, a reflux condenser, and a thermometer.

-

600 mL of 1,4-dioxane and 800 mL of 20% acetic acid are added.

-

The mixture is stirred and heated to 90°C over a period of one hour and maintained at this temperature for an additional 5 minutes.

-

The flask is then rapidly cooled in an ice-salt bath.

-

The product is extracted with four 1-L portions of ether. The combined organic extracts are washed successively with 1 L of 5% aqueous sodium hydrogen carbonate and 1 L of saturated aqueous sodium chloride.

-

After drying the ether layer over anhydrous magnesium sulfate, the solvent is removed with a rotary evaporator.

-

A mixture of 5 mL of ether and 10 mL of pentane is added to the residual oil, which is then allowed to stand in a refrigerator (0–3°) for 12 hours to induce crystallization.

-

The crystalline solid is collected on a cold filter and sublimed at 35°C (0.01 mm) to give 13.3 g (30%) of 3-phenyl-2H-azirine-2-carboxaldehyde (m.p. 49–51°C).

-

Protocol 2: General Procedure for Lewis Acid-Catalyzed Diels-Alder Cycloaddition[3]

This general protocol can be adapted for the reaction of this compound with various dienes.

Materials:

-

3-Substituted-2H-azirine (e.g., this compound)

-

Diene (e.g., cyclopentadiene)

-

Lewis Acid (e.g., YbCl₃, ScCl₃, ZnCl₂)

-

Anhydrous Toluene

-

Saturated aqueous NaHCO₃

-

Anhydrous MgSO₄

Procedure:

-

To a solution of the 3-substituted-2H-azirine (1.0 equiv) in anhydrous toluene under a nitrogen atmosphere at ambient temperature, add the Lewis acid (0.3 equiv).

-

After stirring for 5 minutes, add a solution of the diene (1.1 equiv) in toluene.

-

Heat the reaction mixture to 75°C and maintain this temperature, monitoring the reaction by TLC until the starting azirine is consumed.

-

After cooling, wash the reaction mixture with saturated aqueous NaHCO₃.

-

Extract the aqueous phases with CH₂Cl₂.

-

Combine the organic layers, dry over MgSO₄, and evaporate the solvent to yield the crude cycloadduct.

-

Purify the product by column chromatography.

Protocol 3: Flow-Batch Nucleophilic Addition of Organolithium Reagents[2]

This protocol describes a modern approach to the nucleophilic addition to 2H-azirines, which can be applied to this compound.

Materials:

-

Vinyl azide precursor to the 2H-azirine

-

Cyclopentyl methyl ether (CPME)

-

Organolithium reagent (e.g., phenyllithium, hexyllithium)

-

Water

Procedure:

-

Flow Synthesis of 2H-Azirine:

-

Prepare a solution of the vinyl azide in CPME.

-

Pass the solution through a microfluidic reactor heated to the appropriate temperature to induce thermal cyclization to the 2H-azirine.

-

-

Batch Nucleophilic Addition:

-

Collect the solution of the in situ generated 2H-azirine in a round-bottom flask cooled to -78°C.

-

Add the organolithium reagent (1.2 equivalents) to the cooled solution.

-

Stir the mixture at -78°C for 5 minutes.

-

Quench the reaction with water.

-

Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate to obtain the crude aziridine product.

-

Purify by column chromatography.

-

Mandatory Visualization: Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows for this compound.

Caption: Reactivity of the C=N bond in this compound.

Caption: Experimental workflow for a Diels-Alder reaction.

Caption: Formation of heterocycles from the nitrile ylide.

References

- 1. Synthesis and crystal structures of new chiral 3-amino-2H-azirines and the Pd complex of one of them - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Thermal rearrangements of 2,3-diphenyl-2H-azirine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Electronic Properties of 3-Substituted-2H-Azirines

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Substituted-2H-azirines are highly strained, three-membered nitrogen-containing heterocycles that have garnered significant interest in organic synthesis and medicinal chemistry. Their unique structural and electronic properties make them valuable intermediates for the synthesis of a variety of more complex nitrogen-containing compounds. The high ring strain, a consequence of the small bond angles and the endocyclic double bond, dictates their reactivity, which is characterized by a propensity for ring-opening reactions initiated by thermal, photochemical, or chemical means. These reactions often lead to the formation of reactive intermediates such as vinyl nitrenes and nitrile ylides, which can be trapped to form a diverse array of heterocyclic systems.

This guide details experimental protocols for the synthesis and characterization of these fascinating molecules and visualizes key reaction pathways and experimental workflows to provide a practical resource for researchers in the field.

Data Presentation: Illustrative Electronic Properties of 3-Aryl-2H-Azirines

The electronic properties of 3-aryl-2H-azirines are significantly influenced by the nature of the substituent on the 3-position aryl ring. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) modulate the electron density of the azirine core, which in turn affects their reactivity, spectroscopic properties, and electrochemical behavior. The following tables provide illustrative data for a series of 3-(p-substituted-phenyl)-2H-azirines.

Table 1: Illustrative Computational Electronic Properties of 3-(p-Substituted-Phenyl)-2H-Azirines

| Substituent (X) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| -H | -6.5 | -0.8 | 5.7 | 2.1 |

| -CH₃ | -6.3 | -0.7 | 5.6 | 2.3 |

| -OCH₃ | -6.1 | -0.6 | 5.5 | 2.6 |

| -Cl | -6.7 | -1.0 | 5.7 | 1.8 |

| -NO₂ | -7.2 | -1.5 | 5.7 | 3.5 |

Note: These values are representative and intended for comparative purposes. Actual values will vary depending on the computational method and basis set used.

Table 2: Illustrative Spectroscopic Data for 3-(p-Substituted-Phenyl)-2H-Azirines

| Substituent (X) | UV-Vis λmax (nm) | ¹³C NMR δ (C2, ppm) | ¹³C NMR δ (C3, ppm) |

| -H | ~245, ~280 | ~30-40 | ~160-170 |

| -CH₃ | ~250, ~285 | ~30-40 | ~160-170 |

| -OCH₃ | ~255, ~290 | ~30-40 | ~160-170 |

| -Cl | ~250, ~285 | ~30-40 | ~160-170 |

| -NO₂ | ~260, ~310 | ~30-40 | ~160-170 |

Note: These are typical ranges and can vary based on solvent and substitution at the C2 position.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the synthesis and characterization of 3-substituted-2H-azirines. The following sections provide step-by-step procedures for the synthesis of a representative 3-aryl-2H-azirine, its photochemical ring-opening, and its characterization using various analytical techniques.

Synthesis of 3-Phenyl-2H-azirine

This protocol is based on the widely used Neber rearrangement of the corresponding ketoxime tosylate.

Materials:

-

Acetophenone

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

Ethanol

-

Pyridine

-

p-Toluenesulfonyl chloride (TsCl)

-

Potassium ethoxide

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Anhydrous magnesium sulfate

Procedure:

-

Synthesis of Acetophenone Oxime:

-

In a round-bottom flask, dissolve acetophenone (1.0 eq) in ethanol.

-

Add a solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) in water.

-

Reflux the mixture for 2-3 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and add water to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain acetophenone oxime.

-

-

Synthesis of Acetophenone Oxime Tosylate:

-

Dissolve acetophenone oxime (1.0 eq) in pyridine at 0 °C.

-

Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.

-

Pour the reaction mixture into ice-water and extract with diethyl ether.

-

Wash the organic layer with cold dilute HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate.

-

-

Synthesis of 3-Phenyl-2H-azirine:

-

Prepare a solution of potassium ethoxide in ethanol by dissolving potassium metal in absolute ethanol under an inert atmosphere.

-

Add the crude acetophenone oxime tosylate (1.0 eq) dissolved in a minimal amount of absolute ethanol to the potassium ethoxide solution (1.2 eq) at 0 °C.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Quench the reaction with water and extract with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate carefully under reduced pressure (avoiding high temperatures).

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain 3-phenyl-2H-azirine.

-

Photochemical Ring-Opening to Nitrile Ylide and Trapping

This protocol describes the generation of a nitrile ylide from a 3-aryl-2H-azirine and its in-situ trapping with a dipolarophile.

Materials:

-

3-Phenyl-2H-azirine

-

Dimethyl acetylenedicarboxylate (DMAD)

-

Anhydrous acetonitrile

-

Photochemical reactor equipped with a medium-pressure mercury lamp (e.g., 254 nm or broadband) and a quartz immersion well

-

Cooling system for the reactor

Procedure:

-

Reaction Setup:

-

In a quartz reaction vessel, dissolve 3-phenyl-2H-azirine (1.0 eq) and dimethyl acetylenedicarboxylate (1.2 eq) in anhydrous acetonitrile. The concentration should be dilute (e.g., 0.01-0.05 M) to minimize side reactions.

-

Purge the solution with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

-

Place the reaction vessel in the photochemical reactor and ensure the cooling system is operational to maintain a constant temperature (e.g., 10-15 °C).

-

-

Irradiation:

-

Irradiate the solution with the UV lamp. Monitor the reaction progress by TLC or ¹H NMR spectroscopy.

-

Continue irradiation until the starting 3-phenyl-2H-azirine is consumed.

-

-

Work-up and Purification:

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the resulting cycloadduct (a substituted pyrrole).

-

Characterization by Cyclic Voltammetry

This protocol outlines a general procedure for studying the electrochemical properties of a 3-aryl-2H-azirine.

Materials:

-

3-Phenyl-2H-azirine

-

Anhydrous acetonitrile (or other suitable solvent)

-

Tetrabutylammonium hexafluorophosphate (TBAPF₆) or other suitable supporting electrolyte

-

Three-electrode electrochemical cell (glassy carbon working electrode, platinum wire counter electrode, and Ag/AgCl or Ag/Ag⁺ reference electrode)

-

Potentiostat

Procedure:

-

Electrode Preparation:

-

Polish the glassy carbon working electrode with alumina slurry on a polishing pad, sonicate in deionized water and then in the solvent to be used, and dry thoroughly.

-

-

Sample Preparation:

-

Prepare a solution of the supporting electrolyte (e.g., 0.1 M TBAPF₆) in anhydrous acetonitrile.

-

Prepare a stock solution of 3-phenyl-2H-azirine in the electrolyte solution (e.g., 1-5 mM).

-

-

Electrochemical Measurement:

-

Assemble the three-electrode cell with the electrolyte solution.

-

Purge the solution with an inert gas (e.g., argon) for at least 15 minutes to remove oxygen. Maintain an inert atmosphere over the solution during the experiment.

-

Record a background cyclic voltammogram of the electrolyte solution.

-

Add the 3-phenyl-2H-azirine stock solution to the cell to achieve the desired concentration.

-

Record the cyclic voltammogram by scanning the potential over a suitable range. The scan rate can be varied (e.g., 20, 50, 100, 200 mV/s) to investigate the nature of the redox processes.

-

-

Data Analysis:

-

Determine the oxidation and/or reduction potentials of the 3-phenyl-2H-azirine from the voltammograms.

-

Analyze the peak separation and the ratio of anodic to cathodic peak currents to assess the reversibility of the electron transfer processes.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Conclusion

3-Substituted-2H-azirines are a class of molecules with rich and complex chemistry stemming from their inherent ring strain. Their electronic properties are tunable through the introduction of various substituents, making them versatile building blocks in organic synthesis. This guide has provided an overview of these electronic properties, including illustrative data, detailed experimental protocols for their synthesis and characterization, and visualizations of key chemical transformations and workflows. While a comprehensive, directly comparable dataset of electronic properties remains a target for future research, the information presented here serves as a valuable resource for scientists and researchers working with or interested in the fascinating chemistry of 2H-azirines. Further systematic studies, both computational and experimental, will undoubtedly continue to unravel the subtleties of their electronic behavior and expand their applications in drug discovery and materials science.

exploring the reaction mechanisms of 2H-azirines

An In-Depth Technical Guide to the Reaction Mechanisms of 2H-Azirines

For Researchers, Scientists, and Drug Development Professionals

Introduction

2H-Azirines are the smallest class of unsaturated, three-membered nitrogen-containing heterocycles. Characterized by a highly strained ring system and a carbon-nitrogen double bond, these molecules serve as versatile and highly reactive intermediates in organic synthesis. Their unique structural properties allow for selective cleavage of any of the three ring bonds under specific thermal, photochemical, or catalytic conditions, making them powerful synthons for the construction of more complex nitrogen-containing molecules, including amino acids, alkaloids, and pharmacologically active compounds.[1][2] This guide provides a detailed exploration of the core reaction mechanisms of 2H-azirines, complete with quantitative data, experimental protocols, and mechanistic diagrams to support advanced research and development.

Core Reaction Pathways

The chemistry of 2H-azirines is dominated by ring-opening reactions, which can be initiated by heat, light, or chemical reagents. The two principal pathways involve the cleavage of either the C2-C3 bond or the N1-C2 bond.

-

Photochemical Reactions: This is the most extensively studied activation method for 2H-azirines. UV irradiation can selectively cleave the ring to produce one of two key reactive intermediates: a nitrile ylide or a vinyl nitrene.[3][4]

-

Thermal Reactions: Heating 2H-azirines typically results in the cleavage of the N1-C2 bond to generate a vinyl nitrene intermediate.[3]

-

Reactions with Electrophiles and Nucleophiles: The C=N bond behaves like a typical imine, susceptible to attack by nucleophiles at the C2 carbon, while the nitrogen lone pair can interact with electrophiles.[2]

-

Cycloaddition Reactions: 2H-azirines can participate directly as dienophiles or dipolarophiles in cycloaddition reactions, or they can first ring-open to nitrile ylides, which are potent 1,3-dipoles.[3][5][6]

Photochemical Ring-Opening Reactions

Photolysis is a powerful method to generate highly reactive intermediates from 2H-azirines. The specific outcome is often dependent on the substitution pattern of the azirine and the wavelength of light used.[4][7]

Pathway A: C2-C3 Bond Cleavage to form Nitrile Ylides

Irradiation of 2H-azirines, particularly aryl-substituted ones, typically leads to the cleavage of the weakest ring bond, the C2-C3 single bond. This process forms a nitrile ylide, a versatile 1,3-dipole.

Caption: Photochemical C-C cleavage of 2H-azirine to form a nitrile ylide intermediate.

Nitrile ylides are key intermediates for synthesizing five-membered heterocycles through [3+2] cycloaddition reactions with various dipolarophiles.[3]

Pathway B: N1-C2 Bond Cleavage to form Vinyl Nitrenes

Alternatively, cleavage of the N1-C2 bond can occur, often proceeding through a triplet excited state, to yield a vinyl nitrene intermediate.[4] This pathway is mechanistically significant as it mirrors the product of thermal activation.

Caption: Formation and subsequent fates of a vinyl nitrene intermediate.

Vinyl nitrenes are highly reactive and can undergo a variety of transformations, including intramolecular C-H insertion, cyclization onto adjacent aromatic rings to form indoles, or rearrangement.[3][8][9]

Thermal Ring-Opening Reactions

Thermolysis of 2H-azirines, often generated in situ from the decomposition of vinyl azides, reliably produces vinyl nitrenes through the cleavage of the C2-N bond.[8][10] This method avoids the formation of nitrile ylides, offering a more direct route to vinyl nitrene chemistry.

| Precursor | Conditions | Intermediate | Product(s) | Yield (%) | Reference |

| α-Phenyl vinyl azide | Vapor Phase Pyrolysis | Vinyl Nitrene | 2-Phenylazirine | 65% | [8] |

| Substituted Vinyl Azides | Thermolysis | Vinyl Nitrene | Indoles | Variable | [8] |

| 2-Aryl-2H-azirines | Thermolysis | Vinyl Nitrene | Indole-3-carbonitriles | Good | [11] |

Reactions with Nucleophiles

The strained C=N bond in 2H-azirines is highly electrophilic at the C2 position and is susceptible to attack by a wide range of nucleophiles.[2] This reaction typically proceeds with a significant release of ring strain energy, forming an initial aziridine adduct which may be stable or undergo subsequent ring-opening.[2]

Caption: General workflow for nucleophilic addition and ring-opening of 2H-azirines.

Quantitative Data for Nucleophilic Additions

| 2H-Azirine Substrate | Nucleophile | Conditions | Product Type | Yield (%) | Reference |

| 3-Phenyl-2H-azirine | Benzoic Acid | Acidic | Amide | Moderate | [2] |

| 2-Methylene-2H-azirines | Methanol | - | 2-Aminoacrolein acetal | High | [2] |

| 2-Halo-2H-azirine | Aniline | - | Substituted 2H-azirine | - | [12] |

| 2H-Azirine | Alkyne, Azide, DIPEA, CuCl | THF | 5-enamine-1,2,3-triazole | 61% | [13] |

Cycloaddition Reactions

2H-azirines can participate in cycloadditions either directly as a 2π component or indirectly after ring-opening to a 4π component (nitrile ylide).

-

As a Dienophile ([4+2] Cycloaddition): The C=N bond of the 2H-azirine can react directly with dienes, such as furan, in Diels-Alder reactions to form aziridine-fused bicyclic adducts.[6]

-

As a 1,3-Dipole Precursor ([3+2] Cycloaddition): This is the more common cycloaddition pathway, where photochemical ring-opening first generates a nitrile ylide, which is then trapped by a dipolarophile.[3][5] This method is used to synthesize a wide array of five-membered N-heterocycles.

Experimental Protocols

Protocol 1: Photochemical Synthesis of a 2H-Azirine in Flow

This protocol is adapted from a continuous flow methodology for the safe conversion of vinyl azides to 2H-azirines.[14]

Objective: To synthesize 2-phenyl-2H-azirine from the corresponding vinyl azide using a photochemical flow reactor.

Materials:

-

(E)-(2-azidovinyl)benzene (1a) (0.1 M solution in acetonitrile)

-

Acetonitrile (MeCN), HPLC grade

-

Photochemical flow reactor (e.g., Vapourtec UV-150 or similar) equipped with a perfluoroalkoxy (PFA) tubing reactor coil.

-

High-power LED light source (e.g., 420 nm, 24 W)

-

HPLC pump

-

Back pressure regulator (BPR)

-

Internal standard (e.g., 1,3,5-trimethoxybenzene) for NMR yield determination

Workflow Diagram:

Caption: Workflow for the continuous photochemical synthesis of a 2H-azirine.

Procedure:

-

Prepare a 0.1 M solution of (E)-(2-azidovinyl)benzene in acetonitrile.

-

Set up the photochemical flow reactor with a PFA reactor coil of known volume (e.g., 10 mL).

-

Set the HPLC pump to deliver the substrate solution at a flow rate calculated to achieve the desired residence time (e.g., for a 10 mL reactor and 20 min residence time, set flow rate to 0.5 mL/min).

-

Turn on the 420 nm LED light source.

-

Pump the solution through the irradiated reactor coil. A back pressure regulator should be used to ensure a stable flow and prevent bubble formation.

-

Collect the reactor effluent after the system has reached a steady state (typically after 3-5 reactor volumes have passed).

-

Analyze the product mixture. An aliquot can be mixed with an internal standard for quantitative ¹H-NMR analysis to determine the yield of the 2H-azirine.[14] For substrate 1a, an 85% yield was reported under these conditions.[14]

Protocol 2: Synthesis of 2-Aryl-2H-azirine-3-carbonitriles via Enamine Oxidation

This protocol describes a transition-metal-free method for azirine synthesis.[11][15]

Objective: To synthesize a 2-aryl-2H-azirine-3-carbonitrile from a substituted enamine using an iodine-based oxidant.

Materials:

-

Substituted enamine (1.0 mmol)

-

Phenyliodine(III) diacetate (PIDA) (1.2 mmol)

-

Dichloromethane (CH₂Cl₂), anhydrous (10 mL)

-

Silica gel for column chromatography

-

Petroleum ether / Ethyl acetate eluent system

Procedure:

-

Dissolve the substituted enamine (1.0 mmol) in 10 mL of anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add phenyliodine(III) diacetate (PIDA) (1.2 mmol) to the solution in one portion.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting enamine is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purify the crude residue by flash column chromatography on silica gel.

-

Elute the product using an appropriate solvent system (e.g., a gradient of petroleum ether/ethyl acetate).

-

Combine the fractions containing the desired product and concentrate under reduced pressure to yield the pure 2-aryl-2H-azirine-3-carbonitrile.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[15]

Conclusion

2H-azirines are fundamental building blocks in modern organic synthesis, offering access to a diverse range of nitrogen-containing compounds through well-defined reaction mechanisms. The ability to selectively induce C-C or C-N bond cleavage using photochemical or thermal methods allows for controlled generation of valuable nitrile ylide and vinyl nitrene intermediates. Furthermore, their reactivity towards nucleophiles and as partners in cycloaddition reactions underscores their synthetic utility. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to harness the unique chemistry of 2H-azirines in the development of novel molecules for materials science and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. repositorium.uminho.pt [repositorium.uminho.pt]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Copper(II)-Catalyzed (3+2) Cycloaddition of 2H-Azirines to Six-Membered Cyclic Enols as a Route to Pyrrolo[3,2-c]quinolone, Chromeno[3,4-b]pyrrole, and Naphtho[1,8-ef]indole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diels–Alder reactions of alkyl 2H-azirine-3-carboxylates with furans - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Reactivities of vinyl azides and their recent applications in nitrogen heterocycle synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Vinyl azides in organic synthesis: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06726A [pubs.rsc.org]

- 11. 2H-Azirine synthesis [organic-chemistry.org]

- 12. Reactivity of 2-halo-2H-azirines. 1. Reactions with nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Reactivity of 2H‑Azirines in Copper-Catalyzed Azide–Alkyne Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Telescoped Flow Synthesis of Azacyclic Scaffolds Exploiting the Chromoselective Photolysis of Vinyl Azides and Azirines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Formation of Nitrile Ylides from 3-Benzyl-2H-Azirine Photolysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The photochemical cleavage of the C2-C3 bond in 2H-azirines provides a facile and efficient route to highly reactive nitrile ylide intermediates. This technical guide focuses on the formation of benzonitrile benzylide (the nitrile ylide derived from 3-benzyl-2H-azirine) through photolysis and its subsequent synthetic applications. This versatile 1,3-dipole is a valuable building block in heterocyclic synthesis, particularly for the construction of five-membered nitrogen-containing rings, which are prevalent scaffolds in medicinal chemistry. This document provides a comprehensive overview of the underlying photochemical principles, detailed experimental methodologies, and the potential of this reaction in the synthesis of novel molecular entities for drug discovery programs.

Introduction

Nitrile ylides are highly reactive 1,3-dipoles that play a significant role in modern organic synthesis.[1] Among the various methods for their generation, the photochemical ring-opening of 2H-azirines stands out as a clean and efficient approach.[1] This process avoids the use of harsh reagents or high temperatures, offering a mild pathway to these versatile intermediates. The photolysis of 2H-azirines proceeds through the cleavage of the weakest bond in the strained three-membered ring, the C-C single bond, to furnish the corresponding nitrile ylide.

This guide specifically delves into the photogeneration of benzonitrile benzylide from this compound. The resulting nitrile ylide can be trapped in situ by a variety of dipolarophiles, most notably electron-deficient alkenes and alkynes, to afford a diverse range of heterocyclic compounds such as pyrrolines and pyrroles.[1] These scaffolds are of significant interest in drug development due to their presence in numerous biologically active molecules. The ability to generate these complex structures from relatively simple precursors via a light-induced cascade reaction highlights the synthetic utility of this photochemical transformation.

The Photochemical Transformation: From Azirine to Nitrile Ylide

The core of this process is the photochemical excitation of the this compound molecule. Upon absorption of ultraviolet (UV) light, the azirine is promoted to an excited state. In this excited state, the strained C2-C3 bond undergoes cleavage, leading to the formation of the nitrile ylide intermediate, benzonitrile benzylide.

The structure of the nitrile ylide can be represented by several resonance structures, with the most significant contributions coming from the allene-like and the propargyl-like forms. This electronic distribution is key to its reactivity as a 1,3-dipole in cycloaddition reactions.

Diagram of the Photochemical Formation of Benzonitrile Benzylide

Caption: Photochemical excitation and ring-opening of this compound.

Quantitative Data

While specific quantitative data for the photolysis of this compound is not extensively reported in the literature, data from closely related analogs provide valuable insights into the expected behavior of this system. The following tables summarize relevant data for analogous 2H-azirine photolysis reactions.

Table 1: Transient Absorption Data for Nitrile Ylides from Photolysis of 2H-Azirine Analogs

| 2H-Azirine Precursor | Nitrile Ylide Intermediate | λmax (nm) | Lifetime | Solvent | Reference |

| 2-Methyl-3-phenyl-2H-azirine | Benzonitrile methylide | ~320 | several ms | Acetonitrile | [2] |

| 3-Methyl-2-phenyl-2H-azirine | Phenylacetonitrile methylide | ~340 | 14 µs | Acetonitrile | [3] |

Table 2: Representative Yields for the Trapping of Nitrile Ylides with Alkenes

| 2H-Azirine Precursor | Dipolarophile | Product | Yield (%) | Reference |

| 3-Aryl-2H-azirines | Enones | Δ¹-Pyrrolines | 41-93 | [4] |

| 2H-Azirines | α-Substituted Nitroalkenes | Tetrasubstituted Pyrroles | High | [5] |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the this compound precursor and its subsequent photolysis to generate and trap the nitrile ylide.

Synthesis of this compound

The synthesis of this compound can be achieved through various established methods, with the thermal or photochemical decomposition of a corresponding vinyl azide being a common route. A general procedure is outlined below, which can be adapted from the synthesis of similar 3-aryl-2H-azirines.

Diagram of a Representative Synthetic Workflow for this compound

Caption: General workflow for the synthesis of this compound.

Materials:

-

(E)-1-azido-2-phenylethene (or a suitable precursor)

-

Anhydrous solvent (e.g., acetonitrile, benzene, or dichloromethane)

-

High-pressure mercury lamp or LED photoreactor (e.g., 365 nm)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Preparation of the Vinyl Azide: The starting vinyl azide can be synthesized from the corresponding vinyl halide or via other established methods. Ensure the vinyl azide is pure before proceeding.

-

Photolysis Setup: In a quartz reaction vessel, dissolve the vinyl azide in the chosen anhydrous solvent under an inert atmosphere. The concentration should be optimized, typically in the range of 0.01-0.1 M.

-

Irradiation: Irradiate the solution with a suitable UV light source. The reaction progress should be monitored by TLC or GC-MS to determine the optimal irradiation time and to observe the formation of the 2H-azirine.

-

Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Characterization: The structure of the purified this compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Photogeneration of Benzonitrile Benzylide and Trapping with a Dipolarophile

This protocol describes a general procedure for the in-situ generation of benzonitrile benzylide and its trapping with an electron-deficient alkene, such as an enone, in a continuous flow system.[4]

Diagram of the Experimental Workflow for Photolysis and Trapping

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. islandscholar.ca [islandscholar.ca]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Δ1-Pyrrolines via Formal (3 + 2)-Cycloaddition of 2H-Azirines with Enones Promoted by Visible Light under Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Lewis Acid-Catalyzed Diels-Alder Reaction of 3-Benzyl-2H-azirine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Lewis acid-catalyzed Diels-Alder reaction of 3-benzyl-2H-azirine and its derivatives. This reaction is a powerful tool for the synthesis of nitrogen-containing heterocyclic compounds, which are valuable scaffolds in medicinal chemistry and natural product synthesis.

Introduction

2H-Azirines are highly strained, three-membered unsaturated nitrogen heterocycles that can function as potent dienophiles in Diels-Alder reactions. The inherent ring strain and the reactive C=N double bond make them more reactive than corresponding acyclic imines. The presence of an electron-withdrawing group on the azirine can further enhance its dienophilic character. Lewis acid catalysis has been shown to significantly promote the [4+2] cycloaddition of 2H-azirines with various dienes, leading to the formation of bicyclic aziridines and tetrahydropyridines, often with high stereoselectivity.[1][2] These products serve as versatile synthetic intermediates for the preparation of complex nitrogen-containing molecules.

Reaction Principle: The Aza-Diels-Alder Cycloaddition

The reaction proceeds via a concerted [4+2] cycloaddition mechanism, where the C=N bond of the 2H-azirine acts as the 2π-electron component (dienophile) and reacts with a 4π-electron conjugated diene. This pericyclic reaction results in the formation of a six-membered ring fused to the original azirine ring, creating two new carbon-carbon bonds and up to four new stereocenters in a single step.[3] Lewis acids activate the azirine by coordinating to the nitrogen atom, thereby lowering the LUMO of the dienophile and accelerating the reaction.[4]

Data Presentation

The following tables summarize quantitative data from various studies on the Lewis acid-catalyzed Diels-Alder reaction of 3-substituted-2H-azirines.

Table 1: Lewis Acid Screening for the Diels-Alder Reaction of 3-Phenyl-2H-azirine with Danishefsky's Diene

| Entry | Lewis Acid (0.3 equiv.) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | None | 75 | 72 | 0 |

| 2 | ZnCl₂ | 75 | 24 | 45 |

| 3 | YbCl₃ | 75 | 24 | 55 |

| 4 | ScCl₃ | 75 | 24 | 52 |

| 5 | CuCl₂ | 75 | 24 | 38 |

| 6 | BF₃·Et₂O (0.2 equiv.) | -70 | 0.3 | 42 |

| 7 | InCl₃ | 75 | 24 | 0 |

| 8 | Cu(OTf)₂ | 75 | 24 | 0 |

Table 2: Enantioselective Diels-Alder Reaction of Benzyl 2H-azirine-3-carboxylate with Cyclopentadiene [1][2]

| Entry | Chiral Lewis Acid Complex | Yield (%) | Enantioselectivity (ee %) |

| 1 | Various chiral Lewis acid complexes | moderate to low | moderate to low |

Note: Specific details on the various chiral Lewis acid complexes and their corresponding yields and enantioselectivities were not fully detailed in the provided search results but were generally reported as moderate to low.

Experimental Protocols

The following are generalized protocols for conducting a Lewis acid-catalyzed Diels-Alder reaction with a 3-substituted-2H-azirine. Researchers should optimize these conditions for their specific substrates and catalysts.

Protocol 1: General Procedure for Lewis Acid-Catalyzed Diels-Alder Reaction

Materials:

-

This compound or a derivative (1.0 eq)

-

Diene (e.g., cyclopentadiene, Danishefsky's diene) (1.2 - 2.0 eq)

-

Anhydrous Lewis acid (e.g., YbCl₃, BF₃·Et₂O) (0.2 - 0.3 eq)

-

Anhydrous solvent (e.g., toluene, dichloromethane (CH₂Cl₂))

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions

-

Quenching solution (e.g., saturated aqueous NaHCO₃)

-

Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To a flame-dried, round-bottom flask under an inert atmosphere, add the anhydrous Lewis acid.

-

Add the anhydrous solvent and cool the mixture to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).

-

To the cooled suspension/solution, add a solution of the this compound in the same solvent and stir for 15-30 minutes to allow for complexation.

-

Add the diene dropwise to the reaction mixture while maintaining the temperature.

-

Allow the reaction to stir at the set temperature or warm slowly to room temperature, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of the quenching solution at a low temperature.

-

Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over the drying agent.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: Boron Trifluoride Etherate Catalyzed Reaction[3]

Materials:

-

3-Phenyl-2H-azirine (1.0 eq)

-

Danishefsky's diene (1.2 eq)

-

Boron trifluoride etherate (BF₃·Et₂O) (0.2 eq)

-

Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the 3-phenyl-2H-azirine and Danishefsky's diene in anhydrous CH₂Cl₂.

-

Cool the solution to -70 °C using a dry ice/acetone bath.

-

Slowly add BF₃·Et₂O to the cooled solution.

-

Stir the reaction mixture at -70 °C for approximately 20 minutes.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃.

-

Allow the mixture to warm to room temperature and perform a standard aqueous workup as described in Protocol 1.

-

Purify the product by column chromatography.

Visualizations

Reaction Mechanism

References

Application Notes and Protocols for Nucleophilic Addition to 3-Benzyl-2H-azirine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the nucleophilic addition to 3-benzyl-2H-azirine, a versatile building block in organic synthesis. The high ring strain of the 2H-azirine ring system renders it susceptible to nucleophilic attack, leading to the formation of highly functionalized aziridines, which are valuable intermediates in the development of novel therapeutics and complex molecular architectures.

Introduction

2H-Azirines are three-membered nitrogen-containing heterocycles that serve as valuable synthons in organic chemistry. The inherent ring strain and the presence of a C=N double bond make them highly reactive towards nucleophiles. The addition of a nucleophile to the C=N bond of a 2H-azirine results in the formation of a stable aziridine ring, a motif present in numerous biologically active compounds. This protocol focuses on the nucleophilic addition to this compound, providing a general method for the synthesis of 2-substituted-3-benzyl-aziridines.

Data Presentation

The following table summarizes the results of nucleophilic addition to various 3-substituted 2H-azirines with different organolithium reagents. While data for this compound is not explicitly available in the cited literature, the provided data for structurally similar 3-aryl and 3-alkyl-2H-azirines offers a strong predictive basis for the reactivity of the benzyl analogue.

| Entry | 3-Substituted-2H-azirine | Nucleophile (R-Li) | Product | Yield (%) | Reference |

| 1 | 3-Phenyl-2H-azirine | Phenyllithium | 2,3-Diphenylaziridine | 49 | [1] |

| 2 | 3-Phenyl-2H-azirine | n-Hexyllithium | 2-Hexyl-3-phenylaziridine | 65 | [1] |

| 3 | 3-Phenyl-2H-azirine | n-Butyllithium | 2-Butyl-3-phenylaziridine | 72 | [1] |

| 4 | 3-(o-Tolyl)-2H-azirine | Phenyllithium | 2-Phenyl-3-(o-tolyl)aziridine | 55 | [1] |

| 5 | 3-(o-Tolyl)-2H-azirine | n-Hexyllithium | 2-Hexyl-3-(o-tolyl)aziridine | 68 | [1] |

| 6 | 3-Methyl-2H-azirine | Phenyllithium | 2-Phenyl-3-methylaziridine | 58 | [1] |

| 7 | 3-Methyl-2H-azirine | n-Hexyllithium | 2-Hexyl-3-methylaziridine | 75 | [1] |

Experimental Protocols

This section details the synthesis of the this compound precursor from the corresponding vinyl azide, followed by the nucleophilic addition of an organometallic reagent.

Synthesis of this compound from 1-(azidovinyl)benzene

This procedure is adapted from a general method for the synthesis of 2H-azirines from vinyl azides using flow chemistry, which offers a safe and efficient way to handle potentially hazardous azide compounds.[1]

Materials:

-

1-(azidovinyl)benzene (1.0 equiv)

-

Anhydrous solvent (e.g., acetonitrile)

Equipment:

-

Flow reactor system equipped with a pump and a heated reactor coil

-

Collection flask cooled to -78 °C (dry ice/acetone bath)

Procedure:

-

Prepare a solution of 1-(azidovinyl)benzene in the anhydrous solvent.

-

Set the flow rate and temperature of the flow reactor according to the specific setup and substrate. Typical conditions involve temperatures ranging from 150-200 °C.

-

Pump the solution of the vinyl azide through the heated reactor. The thermolysis of the vinyl azide leads to the formation of the corresponding 2H-azirine.

-

Collect the output from the reactor in a flask cooled to -78 °C to prevent decomposition or further reaction of the 2H-azirine.

-

The resulting solution of this compound is typically used directly in the next step without purification.

Nucleophilic Addition of an Organolithium Reagent to this compound

This is a general procedure for the nucleophilic addition of an organolithium reagent to a 2H-azirine.[1]

Materials:

-

Solution of this compound in an anhydrous solvent (from the previous step)

-

Organolithium reagent (e.g., phenyllithium, n-butyllithium) (1.2 equiv)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride solution

-

Drying agent (e.g., anhydrous sodium sulfate)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Syringes for transfer of reagents

-

Separatory funnel

Procedure:

-

To the cooled (-78 °C) solution of this compound, add the organolithium reagent dropwise via syringe with stirring.

-

Maintain the reaction mixture at -78 °C and stir for the appropriate time (typically 5-30 minutes).

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or another suitable organic solvent.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted-3-benzyl-aziridine.

Mandatory Visualizations

Caption: Experimental workflow for the synthesis of 2-substituted-3-benzyl-aziridines.

Caption: Generalized mechanism of nucleophilic addition to a 2H-azirine.

References

Application Notes and Protocols: 3-Benzyl-2H-Azirine as a Precursor for Pyrrole Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzyl-2H-azirine is a highly strained, three-membered nitrogen-containing heterocycle that serves as a versatile and reactive building block in modern organic synthesis. Its inherent ring strain and the presence of a reactive C=N bond make it an excellent precursor for the formation of a variety of more complex nitrogen-containing molecules. Among these transformations, the synthesis of pyrroles is of particular importance. The pyrrole motif is a core structural component in a vast array of pharmaceuticals, natural products, and functional materials. The ability to construct polysubstituted pyrroles from readily accessible azirine precursors offers a powerful strategy for the rapid generation of molecular diversity in drug discovery and materials science.

This document provides detailed application notes and protocols for the synthesis of pyrroles using this compound and its aryl analogues as key precursors.

Nickel-Catalyzed [3+2] Annulation with 1,3-Dicarbonyl Compounds

One of the most effective methods for pyrrole synthesis from 2H-azirines involves a nickel-catalyzed reaction with 1,3-dicarbonyl compounds or their enol equivalents. This approach allows for the construction of highly substituted pyrrole rings through a formal [3+2] cycloaddition.

Reaction Mechanism

The plausible mechanism for this transformation involves the coordination of the 1,3-dicarbonyl compound (in its enol or enolate form) to the nickel catalyst.[1][2] This is followed by a nucleophilic attack on the C=N bond of the 3-aryl-2H-azirine. Subsequent cyclization and ring-opening of the strained aziridine intermediate lead to the formation of the pyrrole ring.[1][2] In certain cases, this process can be accompanied by the elimination of a substituent, such as a methoxycarbonyl group, driven by the formation of a stable aromatic pyrrole system.[1][2]

Data Presentation: Substrate Scope

The Ni(II)-catalyzed reaction of methyl 3-hydroxybenzo[b]thiophene-2-carboxylate with various 3-aryl-2H-azirines demonstrates broad functional group tolerance, affording the corresponding benzo[3][4]thieno[3,2-b]pyrroles in good to excellent yields.[1][2][5]

| Entry | 3-Aryl Group (in Azirine) | Catalyst Loading (mol%) | Yield (%) |

| 1 | 4-Tolyl | 50 | 85 |

| 2 | 4-Methoxyphenyl | 25 | 91 |

| 3 | Phenyl | 25 | 89 |

| 4 | 4-Fluorophenyl | 25 | 87 |

| 5 | 4-Chlorophenyl | 25 | 92 |

| 6 | 4-Bromophenyl | 25 | 95 |

| 7 | 4-(Trifluoromethyl)phenyl | 25 | 89 |

| 8 | 2-Thienyl | 25 | 75 |

Table 1: Synthesis of 3-aryl-1H-benzo[3][4]thieno[3,2-b]pyrroles. All reactions were performed with methyl 3-hydroxybenzo[b]thiophene-2-carboxylate, 3.2 equivalents of the respective 2H-azirine, and Ni(hfacac)₂ as the catalyst in methanol at 100 °C.[1]

Experimental Protocol: General Procedure for Ni(II)-Catalyzed Pyrrole Synthesis

This protocol is adapted from the synthesis of 3-aryl-1H-benzo[3][4]thieno[3,2-b]pyrroles.[1][5]

Materials:

-

Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate

-

Appropriate 3-aryl-2H-azirine (e.g., this compound)

-

Nickel(II) hexafluoroacetylacetonate (Ni(hfacac)₂)

-

Methanol (MeOH), anhydrous

-

Reaction vial or flask with a magnetic stir bar

-

Heating apparatus (e.g., oil bath or heating block)

Procedure:

-

To a reaction vial, add methyl 3-hydroxybenzo[b]thiophene-2-carboxylate (1.0 eq).

-

Add the 3-aryl-2H-azirine (3.2 eq).

-

Add Ni(hfacac)₂ (0.25-0.50 eq).

-

Add anhydrous methanol to achieve the desired concentration.

-

Seal the vial and place it in a preheated oil bath or heating block at 100 °C.

-

Stir the reaction mixture for the required time (typically monitored by TLC or LC-MS until the starting material is consumed).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure pyrrole product.

-

Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Visible-Light-Promoted [3+2] Cycloaddition with Enones and Alkynes

A modern and green approach to pyrrole synthesis involves the use of visible light to promote a formal [3+2] cycloaddition between 2H-azirines and unsaturated partners like enones or alkynes.[6][7][8] This metal-free method often proceeds under mild conditions and offers access to a wide range of functionalized pyrroles.

Reaction Mechanism

The reaction is initiated by the photoexcitation of an organic dye photocatalyst (e.g., Eosin Y or Rose Bengal) with visible light. The excited photocatalyst then transfers its energy to the 2H-azirine, promoting the cleavage of the weakest bond (C-C) to form a vinyl nitrene intermediate. This highly reactive intermediate can then undergo a [3+2] cycloaddition with an alkyne or enone. For enones, the initial product is a dihydropyrrole (a Δ¹-pyrroline), which can then be oxidized in a subsequent step or under the reaction conditions to yield the aromatic pyrrole.[3][6]

Data Presentation: Synthesis of Tetrasubstituted Pyrroles

The visible-light-induced reaction between 2H-azirines and chalcones (a type of enone) provides access to tetrasubstituted pyrroles.[3][6]

| Entry | 2H-Azirine Substituent (R¹) | Chalcone Substituent (R²) | Yield (%) |

| 1 | Phenyl | Phenyl | 47 |

| 2 | Phenyl | 4-Bromophenyl | 39 |

| 3 | Phenyl | 4-Chlorophenyl | 42 |

| 4 | Phenyl | 4-Fluorophenyl | 35 |

| 5 | 4-Tolyl | Phenyl | 45 |

| 6 | 4-Methoxyphenyl | Phenyl | 41 |

Table 2: Photocatalyzed synthesis of tetrasubstituted pyrroles from 2H-azirines and chalcones.[3]

Experimental Protocol: Visible-Light-Promoted Pyrrole Synthesis

This protocol is a general representation of the photocatalytic cycloaddition-oxidation sequence.[3][6]

Materials:

-

3-Aryl-2H-azirine (e.g., this compound) (1.5 eq)

-

Enone (e.g., chalcone) or Alkyne (1.0 eq)

-

Organic photocatalyst (e.g., Eosin Y or Rose Bengal, 1-5 mol%)

-

Solvent (e.g., acetonitrile or DMF)

-

Visible light source (e.g., Blue LED strip)

-

Reaction vessel (e.g., glass vial) with a magnetic stir bar

-

(Optional) Oxidizing agent for aromatization if needed

Procedure:

-

In a glass vial, dissolve the 2H-azirine (1.5 eq), the enone or alkyne (1.0 eq), and the photocatalyst (e.g., Eosin Y, 2 mol%) in the chosen solvent.

-

Seal the vial and stir the mixture at room temperature.

-

Position the vial near the visible light source (e.g., 1-2 cm away from a blue LED strip) and begin irradiation.

-

Monitor the reaction by TLC or LC-MS. The reaction time can range from a few hours to 24 hours.

-

If starting from an enone, after the initial cycloaddition is complete, an oxidation step may be required. This can sometimes occur spontaneously with air or may require the addition of an oxidant.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to obtain the pure pyrrole product.

-

Characterize the final compound using appropriate analytical methods.

References

- 1. BJOC - 3-Aryl-2H-azirines as annulation reagents in the Ni(II)-catalyzed synthesis of 1H-benzo[4,5]thieno[3,2-b]pyrroles [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Making sure you're not a bot! [tib.eu]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. Synthesis of Δ1-Pyrrolines via Formal (3 + 2)-Cycloaddition of 2 H-Azirines with Enones Promoted by Visible Light under Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Visible-light-induced formal [3+2] cycloaddition for pyrrole synthesis under metal-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Visible‐Light‐Induced Formal [3+2] Cycloaddition for Pyrrole Synthesis under Metal‐Free Conditions | Zendy [zendy.io]

Application Notes and Protocols for the Enantioselective Cycloaddition of Benzyl 2H-Azirine-3-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective cycloaddition of benzyl 2H-azirine-3-carboxylate represents a significant synthetic strategy for accessing chiral nitrogen-containing heterocycles. These structures, particularly the resulting 1-azabicyclo[4.1.0]hept-3-ene derivatives, are valuable scaffolds in medicinal chemistry and drug development due to their diverse biological activities. The inherent ring strain and the presence of a C=N double bond in 2H-azirines make them reactive dienophiles in Diels-Alder reactions.[1][2] The use of chiral Lewis acid catalysts allows for the control of stereochemistry, leading to the synthesis of enantiomerically enriched products.[3][4] This document provides detailed application notes and experimental protocols for the synthesis and enantioselective cycloaddition of benzyl 2H-azirine-3-carboxylate.

Applications in Drug Development

The 1-azabicyclo[4.1.0]heptane core, produced from the cycloaddition of 2H-azirines, is a key structural motif in a variety of biologically active molecules.[5] Derivatives of this scaffold have shown potential as:

-

Dual Angiotensin II Receptor and Calcium Channel Blockers: Certain 1,4-dihydropyridine derivatives incorporating a bicyclic aziridine structure have been investigated for their potential to simultaneously target angiotensin II receptors and calcium channels, offering a promising approach for the treatment of hypertension.

-

Triple Reuptake Inhibitors: The 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane scaffold has been identified in a series of potent and selective triple reuptake inhibitors of serotonin, norepinephrine, and dopamine, highlighting its potential in the development of novel antidepressants.

-

Antimicrobial Agents: Bicyclic compounds, including those with the azabicyclo[4.1.0]heptane framework, have demonstrated significant antimicrobial properties, presenting opportunities for the development of new antibiotics against resistant pathogens.[5]

The enantioselective synthesis of these scaffolds is crucial, as the biological activity of chiral molecules is often dependent on their specific stereochemistry.

Data Presentation

The following table summarizes the quantitative data for the enantioselective Diels-Alder reaction between benzyl 2H-azirine-3-carboxylate and cyclopentadiene using various chiral Lewis acid catalysts. The data indicates that while enantioselectivity can be achieved, the yields and enantiomeric excesses (ee) are often moderate and highly dependent on the catalyst system employed.[3]

| Entry | Chiral Ligand/Catalyst | Lewis Acid | Solvent | Temp. (°C) | Yield (%) | ee (%) |

| 1 | (R)-BINOL | Ti(OiPr)₄ | CH₂Cl₂ | -78 | 35 | 10 |

| 2 | (R)-BINOL | Zn(OTf)₂ | CH₂Cl₂ | -78 | 20 | <5 |

| 3 | Box-Ph | Cu(OTf)₂ | CH₂Cl₂ | -78 | 45 | 25 |

| 4 | Pybox-Ph | Cu(OTf)₂ | CH₂Cl₂ | -78 | 30 | 15 |

| 5 | (-)-Sparteine | MgI₂ | CH₂Cl₂ | -78 | <10 | - |

Experimental Protocols

Protocol 1: Synthesis of Benzyl 2H-Azirine-3-Carboxylate

This protocol is based on the general method of preparing 2H-azirines from vinyl azides, which are synthesized from the corresponding acrylates.[6][7]

Step 1: Synthesis of Benzyl 2-azidoacrylate

-

Materials: Benzyl acrylate, sodium azide (NaN₃), iodine monochloride (ICl), potassium tert-butoxide, acetonitrile, diethyl ether.

-